![molecular formula C13H21ClN2 B584599 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride CAS No. 1346598-21-7](/img/structure/B584599.png)
5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride
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Description
5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride is a 2,5-substituted hexahydro azepine derivative . It has a molecular weight of 240.77 and a molecular formula of C13H21ClN2 . The IUPAC name for this compound is 5,5-dimethyl-2-pyridin-4-ylazepane hydrochloride .
Molecular Structure Analysis
The molecular structure of 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride can be represented by the canonical SMILES string: CC1(CCC(NCC1)C2=CC=NC=C2)C.Cl . The InChI string for this compound is InChI=1S/C13H20N2.ClH/c1-13(2)6-3-12(15-10-7-13)11-4-8-14-9-5-11/h4-5,8-9,12,15H,3,6-7,10H2,1-2H3;1H .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 24.9Ų . It has a rotatable bond count of 1 . The compound is canonicalized and has a covalently-bonded unit count of 2 . It has a hydrogen bond acceptor count of 2 and a hydrogen bond donor count of 2 .Safety And Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
The synthesis and study of seven-membered heterocycles such as azepines, including 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride, are active areas of research . The development of new synthetic strategies and the discovery of unique pharmacological properties of these compounds could lead to the discovery of new drugs .
properties
IUPAC Name |
5,5-dimethyl-2-pyridin-4-ylazepane;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.ClH/c1-13(2)6-3-12(15-10-7-13)11-4-8-14-9-5-11;/h4-5,8-9,12,15H,3,6-7,10H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSBXCOGWSZJRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(NCC1)C2=CC=NC=C2)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride |
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